molecular formula C8H14O B12688267 3-Octenal, (3Z)- CAS No. 78693-34-2

3-Octenal, (3Z)-

Cat. No.: B12688267
CAS No.: 78693-34-2
M. Wt: 126.20 g/mol
InChI Key: WDWAUVJQFVTKEW-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octenal, (3Z)-, also known as (Z)-3-Octenal, is an organic compound with the molecular formula C8H14O. It is a type of aldehyde characterized by the presence of a double bond in the third position of the carbon chain, specifically in the Z-configuration. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Octenal, (3Z)-, can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . This reaction typically requires a catalyst, such as a rhodium complex, and is conducted under high pressure and temperature.

Industrial Production Methods

In industrial settings, 3-Octenal, (3Z)-, is produced using similar hydroformylation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the catalyst facilitates the addition of the formyl group to heptene. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Octenal, (3Z)- .

Chemical Reactions Analysis

Types of Reactions

3-Octenal, (3Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Octenal, (3Z)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Octenal, (3Z)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in various transformations. The double bond in the Z-configuration also influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octenal, (3Z)-, is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. This configuration also imparts distinct olfactory properties, making it valuable in the flavor and fragrance industry .

Properties

CAS No.

78693-34-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(Z)-oct-3-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5-

InChI Key

WDWAUVJQFVTKEW-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CC=O

Canonical SMILES

CCCCC=CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.